1-(o-tolyl)-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-7-3-5-9-16(14)19-22-18(28-23-19)13-24-11-12-25(21(27)20(24)26)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGQPMUGOBPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(o-tolyl)-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that integrates various pharmacophoric elements. This article explores its biological activities, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. It features a pyrazine core substituted with an o-tolyl group and a 1,2,4-oxadiazole moiety. This structural arrangement is significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:
- A549 (lung cancer) : IC50 = 0.83 ± 0.07 μM
- MCF-7 (breast cancer) : IC50 = 0.15 ± 0.08 μM
- HeLa (cervical cancer) : IC50 = 2.85 ± 0.74 μM
These findings suggest that the integration of the oxadiazole and pyrazine rings may enhance cytotoxicity against these cancer types .
Antimicrobial Activity
The 1,3,4-oxadiazole structure is known for its broad-spectrum antimicrobial activity. Studies have demonstrated that derivatives can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains. The presence of aromatic substituents enhances this activity:
- Compounds showed strong inhibition against Staphylococcus aureus and Escherichia coli.
- Molecular docking studies indicated favorable binding affinities to bacterial target proteins .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through various signaling cascades.
- Antimicrobial Mechanisms : The oxadiazole derivatives disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to cell death.
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazine derivatives and evaluated their anticancer efficacy. The most potent compound exhibited significant tumor growth inhibition in xenograft models .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity was performed on several oxadiazole derivatives. The results indicated that specific structural modifications led to enhanced antibacterial properties compared to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor and Antiviral Activities
Recent studies have demonstrated that derivatives of oxadiazole and pyrazine exhibit significant antitumor and antiviral activities. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation . This suggests that 1-(o-tolyl)-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione may also possess these therapeutic properties.
Mechanisms of Action
The mode of action for related compounds often involves the disruption of cellular processes through non-covalent interactions with target proteins. For example, oxadiazole-based compounds have been identified as potent inhibitors of certain enzymes involved in cancer progression and viral replication .
Materials Science Applications
Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of novel materials with specific electronic or optical properties. The incorporation of pyrazine and oxadiazole units into polymer matrices can enhance the conductivity and stability of organic electronic devices .
Nanocomposites
Research indicates that integrating such compounds into nanocomposites can lead to materials with improved mechanical strength and thermal stability. These materials are being explored for use in coatings and packaging applications .
Agricultural Chemistry Applications
Pesticidal Properties
There is emerging evidence that oxadiazole derivatives exhibit pesticidal properties. The structural motifs present in this compound may contribute to its effectiveness against various agricultural pests . This potential application highlights the importance of exploring such compounds in agrochemical research.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1,2,4-Oxadiazole-Containing Analogs
Compounds incorporating the 1,2,4-oxadiazole ring are widely studied for antimicrobial, antiviral, and anticancer properties. Key comparisons include:
Key Observations :
- The o-tolyl substituent in Compound A and compound 7b may improve metabolic stability compared to the trifluoromethylphenyl group in antidiabetic analogs .
Pyrazine-Dione Derivatives
Pyrazine-dione scaffolds are prevalent in antimicrobial and CNS-active compounds. Notable examples include quinazolinone derivatives ():
Key Observations :
- Compound A lacks the indole and halogen substituents of quinazolinones, which are critical for their potent antimicrobial and antimalarial activities .
- The pyrazine-dione moiety in Compound A may confer similar hydrogen-bonding capacity but with reduced steric hindrance compared to bulkier quinazolinones .
o-Tolyl-Substituted Heterocycles
The o-tolyl group is a common substituent in antiviral and antifungal agents:
Key Observations :
- Compound A’s o-tolyl groups may enhance membrane permeability compared to non-aromatic substituents, as seen in anti-MRSA pleuromutilin derivatives .
- Unlike oxazole-based antiviral compounds (e.g., 7d), Compound A’s 1,2,4-oxadiazole ring could provide greater metabolic resistance due to reduced ring strain .
Q & A
Basic Synthesis and Characterization
Q1: What are the key synthetic routes for 1-(o-tolyl)-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione, and how are intermediates purified? A: The compound is synthesized via multi-step pathways involving:
- Oxadiazole formation : Cyclization of hydrazide intermediates with nitriles under reflux conditions (e.g., DMF, 80–100°C) .
- Pyrazine-dione functionalization : Alkylation of the pyrazine core using oxadiazole-substituted methyl groups, often requiring sodium hydride (NaH) as a base in anhydrous DMSO .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/chloroform) ensures purity. Reaction progress is monitored via TLC (Rf ~0.4–0.6) .
Q2: Which analytical techniques are critical for confirming the structure of this compound? A: Structural validation relies on:
- NMR spectroscopy : - and -NMR to confirm aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (δ 160–170 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 450–470 [M+H]) verify molecular weight .
- IR spectroscopy : Absorbance bands for C=O (1670–1700 cm) and C-N (1250–1350 cm) .
Advanced Synthesis and Reaction Optimization
Q3: How can reaction yields for oxadiazole intermediates be optimized? A: Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst use : Zinc chloride (ZnCl) or iodine (I) accelerates nitrile-hydrazide cyclization .
- Temperature control : Reflux at 100–120°C for 6–8 hours minimizes side products .
Q4: What strategies mitigate steric hindrance during alkylation of the pyrazine-dione core? A:
- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) reduces steric clashes .
- Microwave-assisted synthesis : Shortens reaction times (20–30 minutes) and improves regioselectivity .
Biological Activity and Mechanism
Q5 (Basic): What preliminary biological assays are recommended for this compound? A: Initial screening includes:
- Antibacterial activity : Disk diffusion assays (e.g., E. coli, S. aureus) at concentrations 10–100 µg/mL .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) with IC determination .
Q6 (Advanced): How can molecular docking studies elucidate its mechanism of action? A:
- Target selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., cyclooxygenases, topoisomerases) .
- Software tools : AutoDock Vina or Schrödinger Maestro for binding affinity calculations (ΔG ≤ -8 kcal/mol suggests strong binding) .
- Validation : Compare docking results with experimental IC values to refine models .
Stability and Reactivity
Q7: How does the compound’s stability under varying pH conditions affect experimental design? A:
- Acidic conditions (pH < 4) : Hydrolysis of the oxadiazole ring occurs, requiring neutral buffers (PBS pH 7.4) for biological assays .
- Photostability : UV-Vis studies (λ = 254–365 nm) show degradation after 24 hours, necessitating dark storage .
Structure-Activity Relationship (SAR)
Q8: How do substituents on the o-tolyl groups influence biological activity? A:
- Electron-donating groups (e.g., -CH) : Enhance membrane permeability (logP ~3.5) and antibacterial potency .
- Halogen substitutions (e.g., -Cl) : Increase kinase inhibition (IC ≤ 10 µM) due to enhanced electrophilicity .
Data Contradictions and Resolution
Q9: How to resolve discrepancies in reported antibacterial activity across studies? A:
- Standardize protocols : Use CLSI guidelines for MIC determination to minimize variability .
- Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to benchmark activity .
Computational and Experimental Synergy
Q10: How can DFT calculations complement experimental data on electronic properties? A:
- HOMO-LUMO analysis : Predicts charge transfer interactions (ΔE ≈ 3–4 eV) relevant to redox activity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for SAR refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
